An In-Depth Technical Guide to 4-(3-Methylpyrrolidin-1-yl)aniline (CAS: 1249602-03-6)
An In-Depth Technical Guide to 4-(3-Methylpyrrolidin-1-yl)aniline (CAS: 1249602-03-6)
A Core Building Block for Advanced Drug Discovery and Development
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(3-Methylpyrrolidin-1-yl)aniline, a key chemical intermediate for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical properties, synthesis, and analytical characterization, underpinned by field-proven insights and methodologies.
Introduction: The Significance of the Pyrrolidinyl-Aniline Scaffold
The pyrrolidine motif is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its prevalence is due to the desirable physicochemical properties it imparts to molecules, including enhanced aqueous solubility and the ability to form crucial hydrogen bonds with biological targets. The aniline substructure, a primary aromatic amine, serves as a versatile handle for a wide array of chemical transformations, making it an ideal starting point for the synthesis of complex molecular architectures.
The combination of these two moieties in 4-(3-Methylpyrrolidin-1-yl)aniline creates a valuable building block with potential applications in various therapeutic areas. The methyl group on the pyrrolidine ring introduces a chiral center, allowing for the exploration of stereospecific interactions with biological targets, a critical aspect of modern drug design.
Physicochemical and Computed Properties
A thorough understanding of the fundamental properties of a compound is essential for its effective application in research and development. Below is a summary of the key physicochemical and computed properties of 4-(3-Methylpyrrolidin-1-yl)aniline.
| Property | Value | Source |
| CAS Number | 1249602-03-6 | [2][3] |
| Molecular Formula | C₁₁H₁₆N₂ | [3] |
| Molecular Weight | 176.26 g/mol | |
| Appearance | Oil | |
| InChI Key | PPKZUTYFHNQGLF-UHFFFAOYSA-N | |
| XLogP3 | 2.3 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 1 | |
| Topological Polar Surface Area | 29.3 Ų | |
| Complexity | 162 |
Note: Computed properties are algorithmically generated and may vary slightly between different software packages.
Synthesis and Mechanism
The synthesis of 4-(3-Methylpyrrolidin-1-yl)aniline can be efficiently achieved through a two-step sequence involving a nucleophilic aromatic substitution (SNAᵣ) followed by a reduction of a nitro group. This approach is favored for its reliability and scalability.
Synthetic Workflow
The overall synthetic pathway is illustrated below:
Caption: Synthetic workflow for 4-(3-Methylpyrrolidin-1-yl)aniline.
Step 1: Nucleophilic Aromatic Substitution (SNAᵣ)
The first step involves the reaction of 1-fluoro-4-nitrobenzene with 3-methylpyrrolidine. The potent electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, making the fluorine atom an excellent leaving group.[4]
Mechanism: The reaction proceeds via a Meisenheimer complex intermediate. The lone pair of the nitrogen atom in 3-methylpyrrolidine attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate. Subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the desired nitro-substituted product.
Detailed Experimental Protocol:
-
To a solution of 1-fluoro-4-nitrobenzene (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 3-methylpyrrolidine (1.2 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(3-methylpyrrolidin-1-yl)-1-nitrobenzene.
Step 2: Reduction of the Nitro Group
The final step is the reduction of the nitro group to the corresponding primary amine. This transformation is a fundamental and well-established reaction in organic synthesis.[5][6][7]
Mechanism: Catalytic hydrogenation is a common and clean method for this reduction. The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). Both the nitro compound and hydrogen gas are adsorbed onto the catalyst surface, where the transfer of hydrogen atoms to the nitro group proceeds in a stepwise manner, ultimately yielding the aniline. Alternatively, metal-acid systems like tin(II) chloride (SnCl₂) in hydrochloric acid can be employed.
Detailed Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve 4-(3-methylpyrrolidin-1-yl)-1-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(3-Methylpyrrolidin-1-yl)aniline. The product can be further purified by column chromatography if necessary.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for 4-(3-Methylpyrrolidin-1-yl)aniline.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.75 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -NH₂) |
| ~6.60 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -N(pyrrolidine)) |
| ~3.60 | br s | 2H | -NH₂ |
| ~3.40 - 3.10 | m | 4H | Pyrrolidine -CH₂- |
| ~2.40 | m | 1H | Pyrrolidine -CH- |
| ~2.10 | m | 1H | Pyrrolidine -CH₂- |
| ~1.80 | m | 1H | Pyrrolidine -CH₂- |
| ~1.10 | d, J ≈ 6.5 Hz | 3H | -CH₃ |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~145.0 | Ar-C (-NH₂) |
| ~140.0 | Ar-C (-N(pyrrolidine)) |
| ~116.0 | Ar-CH (ortho to -NH₂) |
| ~114.0 | Ar-CH (ortho to -N(pyrrolidine)) |
| ~53.0 | Pyrrolidine -CH₂- (adjacent to N) |
| ~48.0 | Pyrrolidine -CH₂- (adjacent to N) |
| ~35.0 | Pyrrolidine -CH- |
| ~31.0 | Pyrrolidine -CH₂- |
| ~19.0 | -CH₃ |
Note: These are predicted chemical shifts. Actual experimental values may vary.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 176.13
-
Major Fragmentation Peaks: Fragmentation is expected to occur via loss of the methyl group (m/z = 161) and cleavage of the pyrrolidine ring.
Applications in Drug Discovery and Development
4-(3-Methylpyrrolidin-1-yl)aniline is a valuable intermediate for the synthesis of a wide range of biologically active molecules. Its structural features make it particularly suitable for targeting:
-
Kinases: The aniline nitrogen can be functionalized to form hinge-binding motifs common in kinase inhibitors.
-
G-protein coupled receptors (GPCRs): The pyrrolidine moiety can occupy hydrophobic pockets in GPCR binding sites.
-
Enzymes: The overall scaffold can be elaborated to design specific enzyme inhibitors.
The presence of a chiral center allows for the development of stereoisomers with potentially different pharmacological profiles, enabling the optimization of potency and selectivity while minimizing off-target effects.
Caption: Role of the title compound in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-(3-Methylpyrrolidin-1-yl)aniline.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-(3-Methylpyrrolidin-1-yl)aniline is a strategically important building block for the synthesis of novel compounds in drug discovery. Its straightforward synthesis, coupled with the desirable properties of the pyrrolidinyl-aniline scaffold, makes it an attractive starting point for the development of new therapeutic agents. This guide has provided a comprehensive technical overview to support researchers in their endeavors to utilize this valuable chemical intermediate.
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